

# Application Notes and Protocols for MCA- AVLQSGFR-Lys(Dnp)-Lys-NH2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2

Cat. No.: B15552088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** is a highly sensitive fluorogenic peptide substrate designed for the real-time monitoring of protease activity, particularly the main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV and SARS-CoV-2.<sup>[1][2][3][4]</sup> The substrate's design is based on the principle of Förster Resonance Energy Transfer (FRET). It incorporates a fluorescent reporter, 7-methoxycoumarin (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the close proximity of the MCA and Dnp moieties results in the quenching of MCA's fluorescence. Upon enzymatic cleavage at the Gln-Ser bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that can be monitored in real-time.<sup>[1][2][5]</sup> This property makes it an invaluable tool for high-throughput screening (HTS) of potential protease inhibitors.

The recognition sequence for cleavage, AVLQSGFR, is derived from the N-terminal autoprocessing site of SARS-CoV Mpro, ensuring high specificity for this enzyme.<sup>[1][2][5]</sup> Mpro plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional proteins.<sup>[6]</sup> Therefore, the inhibition of Mpro is a key target for the development of antiviral therapeutics against coronaviruses.<sup>[6]</sup>

## Data Presentation

## Enzyme Inhibition Data

| Compound  | Target Enzyme   | IC50 (µM)                                    | Assay Conditions                                                     | Reference |
|-----------|-----------------|----------------------------------------------|----------------------------------------------------------------------|-----------|
| IMB63-8G  | SARS-CoV-2 Mpro | 14.75 ± 8.74                                 | Compounds (1.56 to 200 µM) pre-incubated with Mpro for 30 min at RT. | [7]       |
| IMB84-8D  | SARS-CoV-2 Mpro | 67.69 ± 10.18                                | Compounds (1.56 to 200 µM) pre-incubated with Mpro for 30 min at RT. | [7]       |
| IMB26-11E | SARS-CoV-2 Mpro | 41.53 ± 4.01                                 | Compounds (1.56 to 200 µM) pre-incubated with Mpro for 30 min at RT. | [7]       |
| IMB96-2A  | SARS-CoV-2 Mpro | 44.43 ± 8.07                                 | Compounds (1.56 to 200 µM) pre-incubated with Mpro for 30 min at RT. | [7]       |
| GC-376    | SARS-CoV-2 Mpro | 5.13 ± 0.41                                  | Positive control.                                                    | [7]       |
| MR6-31-2  | SARS-CoV-2 Mpro | EC50 of 1.8 µM (in vitro antiviral activity) | Not specified                                                        | [8]       |

## Recommended Assay Conditions

| Parameter               | Recommended Value                 | Reference |
|-------------------------|-----------------------------------|-----------|
| Excitation Wavelength   | 320-328 nm                        | [4][6][8] |
| Emission Wavelength     | 405-420 nm                        | [4][6][8] |
| Substrate Concentration | 20 $\mu$ M                        | [6][8]    |
| Enzyme Concentration    | 30 nM                             | [6]       |
| Assay Buffer            | 50 mM Tris-HCl, pH 7.3, 1 mM EDTA | [6]       |
| Incubation Temperature  | 30°C or Room Temperature          | [7][8]    |

## Experimental Protocols

### Protocol 1: SARS-CoV-2 Mpro Activity Assay

This protocol is designed to measure the enzymatic activity of SARS-CoV-2 Mpro using the fluorogenic substrate **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2**.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 7.3, 1 mM EDTA
- DMSO (for dissolving substrate and compounds)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

#### Procedure:

- Prepare Substrate Stock Solution: Dissolve the **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** substrate in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

- Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 40  $\mu$ M (this will be 20  $\mu$ M in the final reaction volume).
- Prepare Enzyme Solution: Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to a concentration of 60 nM (this will be 30 nM in the final reaction volume).
- Assay Setup:
  - Add 40  $\mu$ L of Assay Buffer to the wells of the 96-well plate.
  - Add 40  $\mu$ L of the 60 nM enzyme solution to the appropriate wells. For a negative control, add 40  $\mu$ L of Assay Buffer instead of the enzyme solution.
  - Pre-incubate the plate at 30°C for 10 minutes.
- Initiate Reaction: Add 40  $\mu$ L of the 40  $\mu$ M working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 120  $\mu$ L.
- Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.<sup>[6]</sup> Take readings every 35 seconds for 3.5 minutes.<sup>[6]</sup>
- Data Analysis: Calculate the initial reaction velocity ( $v_0$ ) from the linear phase of the fluorescence increase over time.

## Protocol 2: Screening of SARS-CoV-2 Mpro Inhibitors

This protocol provides a method for screening potential inhibitors of SARS-CoV-2 Mpro.

### Materials:

- Same as Protocol 1
- Test compounds dissolved in DMSO

### Procedure:

- Prepare Reagents: Prepare the substrate and enzyme solutions as described in Protocol 1.

- Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in Assay Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Assay Setup:
  - Add 80  $\mu$ L of the 30 nM SARS-CoV-2 Mpro solution to the wells of a 96-well plate.
  - Add the serially diluted test compounds to the wells. For a positive control (no inhibition), add Assay Buffer with the same percentage of DMSO as the compound wells. For a negative control, add Assay Buffer without the enzyme.<sup>[6][7]</sup>
- Initiate Reaction: Add 40  $\mu$ L of the 40  $\mu$ M working substrate solution to each well.<sup>[6]</sup>
- Fluorescence Measurement: Measure the fluorescence intensity as described in Protocol 1.
- Data Analysis:
  - Calculate the initial reaction velocities for each compound concentration.
  - Determine the percentage of inhibition for each concentration relative to the positive control.
  - Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

## Visualizations



[Click to download full resolution via product page](#)

Caption: FRET mechanism of **MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2** cleavage by SARS-CoV-2 Mpro.

[Click to download full resolution via product page](#)

Caption: Workflow for SARS-CoV-2 Mpro inhibitor screening assay.



[Click to download full resolution via product page](#)

Caption: Role of Mpro in the SARS-CoV-2 replication cycle and the point of inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. iscabiocchemicals.com [iscabiocchemicals.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2 Magainin 2 | SARS-CoV Mpro FRET substrate | Hello Bio" [hellobio.com]
- 6. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552088#mca-avlqsgfr-lys-dnp-lys-nh2-experimental-setup>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)